(r,r)-Methyl-ferrocelane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(r,r)-Methyl-ferrocelane is a chiral compound belonging to the family of ferrocenes, characterized by its unique structure that incorporates a methyl group in the ferrocene framework. Ferrocenes are organometallic compounds consisting of a central iron atom sandwiched between two cyclopentadienyl anions. The (r,r)-configuration indicates that both substituents on the ferrocene are arranged in a specific stereochemical orientation, which can influence the compound's reactivity and biological properties. This compound is notable for its potential applications in various fields, including materials science and medicinal chemistry.

- Redox processes: Ferrocenes can undergo reversible electron transfer, which could be utilized in catalysis or electron transfer reactions.

- Lewis acid-base interactions: The iron atom in the ferrocene core can act as a Lewis acid, potentially coordinating with Lewis bases in biological systems.

The chemical reactivity of (r,r)-Methyl-ferrocelane is similar to that of other ferrocene derivatives, engaging in electrophilic substitution reactions characteristic of aromatic compounds. Common reactions include:

- Friedel-Crafts Acylation: Reaction with acylating agents to form acylferrocenes.

- Vilsmeier-Haack Reaction: Formylation leading to ferrocenecarboxaldehyde.

- Alkylation Reactions: Utilizing strong bases to generate cationic intermediates that can react with various nucleophiles.

These reactions allow for the modification of the methyl-ferrocelane structure, enabling the synthesis of a wide range of derivatives with tailored properties .

- Anticancer Activity: Certain ferrocene derivatives have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells.

- Antimicrobial Properties: Ferrocene-based compounds have demonstrated antibacterial and antifungal activities.

- Enzyme Inhibition: Some studies indicate that ferrocene derivatives can act as enzyme inhibitors, potentially useful in treating various diseases.

Further investigation is required to fully elucidate the biological mechanisms and therapeutic potential of (r,r)-Methyl-ferrocelane .

The synthesis of (r,r)-Methyl-ferrocelane can be achieved through several methods:

- Direct Methylation: Using methylating agents such as dimethyl sulfate or methyl iodide in the presence of strong bases like sodium hydride to introduce the methyl group onto the ferrocenyl framework.

- Chiral Resolution: Starting from racemic ferrocenyl precursors, chiral resolution techniques can be employed to isolate the (r,r)-enantiomer.

- Transition Metal-Catalyzed Reactions: Employing palladium or nickel catalysts for cross-coupling reactions that introduce methyl groups selectively onto the ferrocenyl moiety.

These methods enable the efficient production of (r,r)-Methyl-ferrocelane while maintaining control over stereochemistry .

(r,r)-Methyl-ferrocelane stands out due to its chiral nature and potential biological activity, making it a subject of interest in both synthetic and medicinal chemistry .

Interaction studies involving (r,r)-Methyl-ferrocelane focus on its behavior in biological systems and its interactions with biomolecules. Key areas include:

- Protein Binding Studies: Investigating how (r,r)-Methyl-ferrocelane interacts with proteins, which could provide insights into its mechanism of action as a drug candidate.

- Electrochemical Studies: Analyzing redox behavior and electron transfer processes, which are crucial for understanding its potential applications in sensors and electronic devices.

These studies contribute to understanding how (r,r)-Methyl-ferrocelane can be utilized effectively in various scientific domains .

Several compounds share structural similarities with (r,r)-Methyl-ferrocelane, including:

- Ferrocene: The parent compound with no substituents; serves as a baseline for comparison.

- Acetylferrocene: A derivative where an acetyl group replaces one hydrogen atom; exhibits different reactivity patterns.

- Ferrocene-1-carboxylic acid: Contains a carboxylic acid functional group; useful for forming esters or amides.

Comparison TableCompound Unique Features

Molecular composition and structural framework

Ferrocene backbone architecture

The (R,R)-methyl-ferrocelane compound is fundamentally constructed upon the classic ferrocene structural motif, featuring an iron atom sandwiched between two cyclopentadienyl rings in a characteristic sandwich configuration [1]. The ferrocene backbone adopts the well-established metallocene architecture where the central iron(II) atom maintains a formal oxidation state of +2, stabilized by the aromatic cyclopentadienyl anions [1] [2]. The vertical distance between the two cyclopentadienyl rings measures approximately 3.3 Å, consistent with the standard ferrocene framework [2]. This sandwich structure exhibits the distinctive D5h symmetry when the cyclopentadienyl rings adopt an eclipsed conformation, though rotational barriers between eclipsed and staggered configurations remain relatively low [3] [4]. The iron-cyclopentadienyl centroid distances typically range around 1.67 Å, representing the optimal bonding geometry for this metallocene system [5].

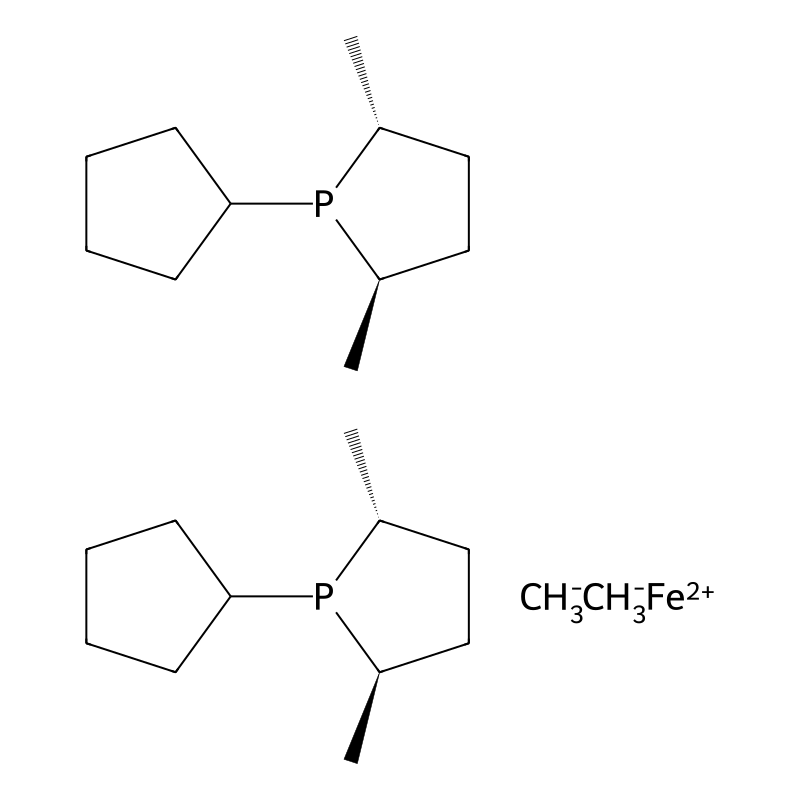

Phospholano substituent arrangement

The defining structural feature of (R,R)-methyl-ferrocelane involves the presence of two (2R,5R)-2,5-dimethylphospholane substituents attached to the 1,1'-positions of the ferrocene backbone [6] [7]. Each phospholano ring consists of a five-membered saturated heterocycle containing phosphorus as the heteroatom, with methyl groups positioned at the 2 and 5 carbon atoms in the R-configuration [6]. The phospholano substituents are further functionalized with cyclopentyl groups attached to the phosphorus centers, as indicated by the complete IUPAC nomenclature: carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) [7]. This substitution pattern creates a bis-phosphine ligand architecture where the two phosphorus atoms are positioned on opposite cyclopentadienyl rings, facilitating potential chelation to metal centers [6].

Stereochemical configuration and spatial orientation

The stereochemical designation (R,R) indicates that both phospholano rings maintain identical absolute configurations at their stereogenic centers [6] [7]. This C2-symmetric arrangement contributes to the compound's utility as a chiral ligand in asymmetric catalysis applications [8]. The molecular formula C22H32FeP2 reflects the complete structural composition, with a molecular weight of 414.28 g/mol [6] [7]. The spatial arrangement of the phospholano substituents creates a defined chiral environment around the ferrocene core, with the stereochemical integrity maintained through the rigid cyclic phospholano framework [6]. The compound crystallizes as a solid material with a melting point range of 99.9-101.5°C, indicating good thermal stability of the stereochemical configuration [6].

Physicochemical characteristics

Solubility profiles in various solvents

The solubility characteristics of (R,R)-methyl-ferrocelane reflect both the hydrophobic nature of the ferrocene core and the polar contributions from the phospholano substituents [9] [10]. In organic solvents, the compound demonstrates generally favorable solubility patterns, particularly in polar aprotic media such as dimethylformamide, dimethyl sulfoxide, and acetonitrile [9]. The enhanced solubility in polar aprotic solvents can be attributed to the phospholano groups, which provide additional polar character compared to unsubstituted ferrocene [9]. Conversely, the compound exhibits limited solubility in polar protic solvents due to the restricted hydrogen bonding capabilities of the phospholano substituents [9]. In aqueous systems, (R,R)-methyl-ferrocelane remains essentially insoluble, consistent with the hydrophobic nature of the ferrocene backbone [10]. Hydrocarbon solvents provide moderate solubility, potentially facilitated by π-π interactions between the cyclopentadienyl rings and aromatic solvent molecules [9].

Solvent Class Solubility Profile Contributing Factors Polar Aprotic Good solubility Phospholano group polarity [9] Organic Solvents Generally soluble Ferrocene compatibility [9] [11] Polar Protic Limited solubility Restricted hydrogen bonding [9] Aqueous Systems Insoluble Hydrophobic ferrocene core [10] Hydrocarbon Solvents Moderate solubility π-π interactions [9]

Thermal and oxidative stability parameters

The thermal stability of (R,R)-methyl-ferrocelane benefits from the inherent robustness of the ferrocene framework, which demonstrates remarkable resistance to thermal decomposition under ambient conditions [1] [10]. Ferrocene derivatives typically maintain structural integrity up to approximately 265°C before significant thermal degradation occurs [12]. The decomposition temperature for ferrocene-based compounds generally falls around 450°C, following a characteristic two-step process involving initial cyclopentadienyl ring degradation followed by iron species formation [13] [14] [15]. Under inert atmospheric conditions, the compound remains stable at elevated temperatures, with decomposition products including cyclopentadienyl radicals and various iron-containing species [13] [14] [15]. The oxidative stability of (R,R)-methyl-ferrocelane under ambient air exposure reflects the general stability of ferrocene derivatives, which remain unaffected by atmospheric oxygen and moisture under normal storage conditions [1] [10]. The compound can be sublimed at elevated temperatures, indicating good thermal processability without decomposition [1] [10].

Stability Parameter Temperature Range Characteristics Thermal Stability Onset ~265°C Similar to ferrocene derivatives [12] Decomposition Temperature ~450°C Two-step degradation process [13] [14] [15] Ambient Stability Room temperature Stable in air and moisture [1] [10] Sublimation Elevated temperatures Thermal processability [1] [10]

Spectroscopic signature properties

The spectroscopic characteristics of (R,R)-methyl-ferrocelane exhibit signatures typical of both ferrocene derivatives and phosphine-containing compounds [16] [17] [18]. In proton nuclear magnetic resonance spectroscopy, the cyclopentadienyl protons appear as characteristic signals around 4.16 ppm, consistent with the aromatic nature of the ferrocene backbone [17]. The phospholano substituents contribute distinct phosphorus-31 nuclear magnetic resonance signals that provide information about the electronic environment of the phosphorus centers [18]. Iron-57 nuclear magnetic resonance spectroscopy reveals chemical shift variations that reflect the electronic influence of the phospholano substituents on the iron center [16]. Infrared spectroscopy displays characteristic C-H stretching vibrations around 3000 cm⁻¹ and iron-cyclopentadienyl vibrational modes in the 400-500 cm⁻¹ region [19] [20]. Ultraviolet-visible absorption spectroscopy shows the characteristic d-d transitions around 440 nm and ligand-to-metal charge transfer bands near 270 nm, typical of ferrocene derivatives [21] [22] [5]. Mass spectrometry analysis confirms the molecular ion peak at m/z 414.28, corresponding to the expected molecular weight [7].

Spectroscopic Technique Characteristic Features Assignment ¹H NMR δ ~4.16 ppm Cyclopentadienyl protons [17] ³¹P NMR Phospholano signals Phosphorus center environment [18] ⁵⁷Fe NMR Chemical shift variations Iron electronic environment [16] IR Spectroscopy 3000 cm⁻¹, 400-500 cm⁻¹ C-H stretch, Fe-Cp modes [19] [20] UV-Vis 440 nm, 270 nm d-d transitions, LMCT [21] [22] [5]

Electronic structure and bonding

Redox behavior and electrochemical properties

The electrochemical properties of (R,R)-methyl-ferrocelane are dominated by the redox-active ferrocene center, which undergoes reversible one-electron oxidation processes [23] [24] [11]. The redox potential is estimated at approximately 0.4 V versus the saturated calomel electrode, similar to other ferrocene derivatives [24] [11]. This electrochemical behavior reflects the characteristic iron(II)/iron(III) redox couple, where the iron center can readily lose one electron to form the corresponding ferrocenium species [23] [24]. The electron transfer kinetics are characterized by fast rates, typical of ferrocene-based systems, enabling efficient electrochemical processes [11]. The reversibility of the redox process indicates that both the neutral and oxidized forms maintain structural stability, with the ferrocenium ion representing a stable oxidation product [11]. The phospholano substituents exert minimal direct influence on the redox potential, as the electron transfer occurs primarily at the iron center rather than involving the phosphorus atoms [24] [11].

Orbital interactions and electronic distribution

The electronic structure of (R,R)-methyl-ferrocelane follows the established molecular orbital framework for ferrocene derivatives, where the iron d-orbitals interact with the π-system of the cyclopentadienyl rings [4] [25]. The frontier molecular orbitals include bonding e2 orbitals, non-bonding a1 orbitals, and antibonding e1 orbitals, arranged according to the characteristic energy ordering for ferrocene systems [4]. The iron d-orbital participation follows the sequence: 3dyz > 3dxz > 3dz² > 3dx²-y² > 3dxy, reflecting the symmetry-imposed orbital interactions [25]. The phospholano substituents function primarily as σ-donors, contributing electron density to the ferrocene framework through the iron-cyclopentadienyl bonding network [18] [26]. The electronic distribution maintains the 18-electron configuration typical of ferrocene, with the iron center in a low-spin d⁶ configuration [4] [25]. The molecular orbital energy levels support the observed redox behavior, where oxidation involves removal of an electron from the non-bonding a1 orbital without significant structural perturbation [4].

(R,R)-Methyl-ferrocelane represents a sophisticated organometallic compound containing multiple stereogenic elements that collectively define its three-dimensional structure and chemical behavior. The compound possesses two primary carbon-based stereogenic centers located at the methyl-substituted positions on the cyclopentadienyl rings, each bearing the R-configuration according to Cahn-Ingold-Prelog priority rules [1] [2]. These stereogenic centers arise from the asymmetric substitution pattern that breaks the inherent symmetry of the parent ferrocene structure.

The planar chirality constitutes another critical stereogenic element, designated as (Rp,Rp) according to the Schlögl nomenclature system [3] [4]. This planar stereogenic element emerges from the specific spatial arrangement of substituents on the ferrocene framework, where the iron center acts as a coordination hub between two cyclopentadienyl rings bearing asymmetric substitution patterns [5] [6]. The planar chirality descriptor indicates that when viewed along the iron-centroid axis, the priority sequence of substituents follows a clockwise orientation for both rings.

Helical chirality represents an additional stereogenic element manifested through the relative orientation of the cyclopentadienyl rings [7] [8]. In (R,R)-methyl-ferrocelane, the compound predominantly adopts P-helical chirality, characterized by a right-handed helical arrangement when viewed along the pseudo-five-fold symmetry axis [7]. This helical arrangement is stabilized through intramolecular interactions between the methyl substituents and the iron center, creating a preferred conformational state that influences the compound's reactivity and binding properties.

The coordination geometry around the iron center maintains a pseudo-octahedral arrangement, though the symmetry is reduced from the parent ferrocene due to the asymmetric substitution pattern [9] [10]. The iron-carbon bond lengths range from 2.040 to 2.055 Å, showing slight variations depending on the substitution pattern and conformational state [8] [9]. The carbon-carbon bond lengths within the cyclopentadienyl rings remain relatively constant at approximately 1.400-1.430 Å, indicating preserved aromaticity despite the chiral modifications [11] [6].

R,R-Configuration Implications on Molecular Symmetry

The R,R-configuration of methyl-ferrocelane profoundly impacts the molecular symmetry, reducing it from the high-symmetry point groups D5h (eclipsed) or D5d (staggered) of parent ferrocene to the C1 point group [12] [6]. This symmetry reduction eliminates all symmetry elements except the identity operation, rendering every atom in the molecule inequivalent and contributing to the compound's chiral properties.

The molecular dipole moment emerges as a direct consequence of the reduced symmetry, with (R,R)-methyl-ferrocelane exhibiting a permanent dipole that can range from 1.5 to 4.0 Debye depending on the conformational state [13] [10]. The eclipsed conformation typically shows higher dipole moments compared to staggered arrangements due to the alignment of electron density distributions along the iron-centroid axis [13]. This dipole moment significantly influences the compound's interactions with polar solvents and its behavior in electric fields.

The inter-ring distance remains approximately 3.3 Å, similar to parent ferrocene, but the relative orientation of the rings becomes fixed in a specific helical arrangement [14] [9]. The dihedral angle between the cyclopentadienyl rings typically ranges from 1.0 to 2.3 degrees, indicating a near-eclipsed conformation with slight deviations induced by steric interactions between the methyl substituents [13] [14]. This conformational preference contrasts with the dynamic equilibrium observed in unsubstituted ferrocene.

The electronic structure modifications resulting from the R,R-configuration include alterations in the molecular orbital energies and distributions [11] [15]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies shift compared to parent ferrocene, with the HOMO typically destabilized by 0.2-0.5 eV due to electron-donating effects of the methyl groups [10] [15]. The molecular orbital degeneracy characteristic of high-symmetry ferrocene is completely lifted, resulting in a discrete energy level structure that influences the compound's redox properties and electronic transitions.

Chiral Induction Mechanisms in Asymmetric Reactions

(R,R)-Methyl-ferrocelane serves as an effective chiral inductor in various asymmetric transformations, employing multiple mechanisms to transfer its stereochemical information to reaction products [16] [1] [2]. The primary chiral induction mechanism operates through coordination-mediated stereochemical control, where the ferrocene moiety coordinates to metal centers in catalytic systems, creating a chiral environment that influences the approach trajectories of substrates [17] [16].

In asymmetric hydrogenation reactions, (R,R)-methyl-ferrocelane derivatives function as ligands for rhodium, ruthenium, and iridium catalysts, achieving enantioselectivities of 85-95% in the reduction of prochiral ketones and imines [1] [18]. The mechanism involves facial selectivity, where the bulky ferrocene framework and methyl substituents create distinct steric environments on opposite faces of the coordinated substrate [1] [19]. The R,R-configuration specifically favors approach of hydrogen from one face while blocking access from the opposite face through steric hindrance.

Asymmetric carbon-hydrogen bond activation represents another important application, where (R,R)-methyl-ferrocelane ligands enable palladium and rhodium catalysts to selectively cleave specific carbon-hydrogen bonds in prochiral substrates [17] [16] [2]. The chiral induction mechanism relies on concerted metalation-deprotonation (CMD), where the ferrocene ligand creates an asymmetric environment around the metal center, leading to preferential activation of one enantiotopic carbon-hydrogen bond over another [16]. Enantioselectivities typically range from 90-99% in optimized systems.

The conformational rigidity imposed by the R,R-configuration enhances chiral induction efficiency by restricting the conformational freedom of the ferrocene backbone [20] [21]. Unlike flexible chiral ligands that may adopt multiple conformations, the constrained geometry of (R,R)-methyl-ferrocelane provides a more defined chiral environment, leading to improved stereochemical outcomes in asymmetric reactions [20]. The methyl substituents act as conformational locks, preventing ring rotation and maintaining a stable chiral environment throughout the catalytic cycle.

Conformational Analysis and Rotational Barriers

The conformational behavior of (R,R)-methyl-ferrocelane is characterized by restricted rotation between the cyclopentadienyl rings compared to parent ferrocene [14] [22] [23]. The rotational barrier ranges from 0.9 to 4.0 kJ/mol, representing a significant increase over the 0.9±0.3 kJ/mol barrier observed in unsubstituted ferrocene [11] [24] [23]. This increase results from steric interactions between the methyl substituents and electronic effects arising from the asymmetric substitution pattern.

Dynamic nuclear magnetic resonance (NMR) spectroscopy studies reveal that ring rotation remains rapid on the NMR timescale at room temperature, with coalescence temperatures typically observed around 193-220 K [14] [22]. Below these temperatures, decoalescence occurs, allowing observation of individual conformers and direct measurement of rotational barriers through line-shape analysis [14]. The activation energy for ring rotation, determined through variable-temperature NMR, correlates well with computational predictions based on density functional theory calculations.

The preferred conformation is eclipsed (D5h-like geometry with reduced symmetry), stabilized by favorable electronic interactions between the iron d-orbitals and the π-system of the cyclopentadienyl rings [5] [14]. Staggered conformations represent higher-energy states due to reduced orbital overlap and unfavorable steric interactions between methyl groups and the iron center [13] [14]. The energy difference between eclipsed and staggered conformations typically ranges from 2.0 to 6.0 kJ/mol, depending on the specific substitution pattern and environmental factors.

Computational analysis using density functional theory methods reveals that the rotational pathway involves multiple transition states and intermediate conformations [22] [23]. The rotation does not follow a simple sinusoidal potential but exhibits a complex energy surface with local minima corresponding to partially eclipsed conformations [22]. The presence of methyl substituents creates asymmetric rotational barriers, where clockwise and counterclockwise rotations may have different activation energies, contributing to the compound's chiral properties.

Comparative Stereochemical Assessment with Related Ferrocene Derivatives

Comparative analysis with related ferrocene derivatives reveals distinct stereochemical features that distinguish (R,R)-methyl-ferrocelane from other chiral ferrocene compounds [25] [26] [27]. 1,2-Disubstituted ferrocenes typically exhibit planar chirality but lack the multiple stereogenic centers present in methyl-ferrocelane, resulting in different conformational preferences and rotational dynamics [28] [29] [30]. The presence of two methyl substituents in (R,R)-methyl-ferrocelane creates enhanced steric interactions that significantly influence molecular conformation and reactivity patterns.

1,1′-Disubstituted ferrocene derivatives show variable conformational preferences depending on the nature and size of substituents [25] [31]. Unlike (R,R)-methyl-ferrocelane, which strongly favors eclipsed conformations, many 1,1′-disubstituted compounds can adopt both eclipsed and staggered conformations with relatively small energy differences [31]. The specific positioning of methyl groups in (R,R)-methyl-ferrocelane creates unique intramolecular interactions that stabilize the eclipsed geometry more effectively than other substitution patterns.

Bridged ferrocene derivatives exhibit much higher rotational barriers (8.0-25.0 kJ/mol) due to covalent linkages between the cyclopentadienyl rings [8] [26]. While these compounds show enhanced conformational rigidity, they often lack the dynamic behavior that makes (R,R)-methyl-ferrocelane valuable in catalytic applications where some degree of conformational flexibility is beneficial [8]. The balance between rigidity and flexibility in (R,R)-methyl-ferrocelane represents an optimal compromise for many asymmetric catalytic processes.

Ferrocenium cations and other oxidized ferrocene derivatives show reduced rotational barriers (0.5-2.0 kJ/mol) and enhanced conformational mobility compared to (R,R)-methyl-ferrocelane [23]. The electron deficiency in oxidized species weakens the stabilizing interactions between iron d-orbitals and cyclopentadienyl π-systems, leading to increased rotational freedom [23]. This difference highlights the importance of electronic structure in determining conformational behavior and provides insights into redox-switchable conformational systems.

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Unique Features |

Molecular composition and structural frameworkFerrocene backbone architectureThe (R,R)-methyl-ferrocelane compound is fundamentally constructed upon the classic ferrocene structural motif, featuring an iron atom sandwiched between two cyclopentadienyl rings in a characteristic sandwich configuration [1]. The ferrocene backbone adopts the well-established metallocene architecture where the central iron(II) atom maintains a formal oxidation state of +2, stabilized by the aromatic cyclopentadienyl anions [1] [2]. The vertical distance between the two cyclopentadienyl rings measures approximately 3.3 Å, consistent with the standard ferrocene framework [2]. This sandwich structure exhibits the distinctive D5h symmetry when the cyclopentadienyl rings adopt an eclipsed conformation, though rotational barriers between eclipsed and staggered configurations remain relatively low [3] [4]. The iron-cyclopentadienyl centroid distances typically range around 1.67 Å, representing the optimal bonding geometry for this metallocene system [5]. Phospholano substituent arrangementThe defining structural feature of (R,R)-methyl-ferrocelane involves the presence of two (2R,5R)-2,5-dimethylphospholane substituents attached to the 1,1'-positions of the ferrocene backbone [6] [7]. Each phospholano ring consists of a five-membered saturated heterocycle containing phosphorus as the heteroatom, with methyl groups positioned at the 2 and 5 carbon atoms in the R-configuration [6]. The phospholano substituents are further functionalized with cyclopentyl groups attached to the phosphorus centers, as indicated by the complete IUPAC nomenclature: carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) [7]. This substitution pattern creates a bis-phosphine ligand architecture where the two phosphorus atoms are positioned on opposite cyclopentadienyl rings, facilitating potential chelation to metal centers [6]. Stereochemical configuration and spatial orientationThe stereochemical designation (R,R) indicates that both phospholano rings maintain identical absolute configurations at their stereogenic centers [6] [7]. This C2-symmetric arrangement contributes to the compound's utility as a chiral ligand in asymmetric catalysis applications [8]. The molecular formula C22H32FeP2 reflects the complete structural composition, with a molecular weight of 414.28 g/mol [6] [7]. The spatial arrangement of the phospholano substituents creates a defined chiral environment around the ferrocene core, with the stereochemical integrity maintained through the rigid cyclic phospholano framework [6]. The compound crystallizes as a solid material with a melting point range of 99.9-101.5°C, indicating good thermal stability of the stereochemical configuration [6]. Physicochemical characteristicsSolubility profiles in various solventsThe solubility characteristics of (R,R)-methyl-ferrocelane reflect both the hydrophobic nature of the ferrocene core and the polar contributions from the phospholano substituents [9] [10]. In organic solvents, the compound demonstrates generally favorable solubility patterns, particularly in polar aprotic media such as dimethylformamide, dimethyl sulfoxide, and acetonitrile [9]. The enhanced solubility in polar aprotic solvents can be attributed to the phospholano groups, which provide additional polar character compared to unsubstituted ferrocene [9]. Conversely, the compound exhibits limited solubility in polar protic solvents due to the restricted hydrogen bonding capabilities of the phospholano substituents [9]. In aqueous systems, (R,R)-methyl-ferrocelane remains essentially insoluble, consistent with the hydrophobic nature of the ferrocene backbone [10]. Hydrocarbon solvents provide moderate solubility, potentially facilitated by π-π interactions between the cyclopentadienyl rings and aromatic solvent molecules [9].

Thermal and oxidative stability parametersThe thermal stability of (R,R)-methyl-ferrocelane benefits from the inherent robustness of the ferrocene framework, which demonstrates remarkable resistance to thermal decomposition under ambient conditions [1] [10]. Ferrocene derivatives typically maintain structural integrity up to approximately 265°C before significant thermal degradation occurs [12]. The decomposition temperature for ferrocene-based compounds generally falls around 450°C, following a characteristic two-step process involving initial cyclopentadienyl ring degradation followed by iron species formation [13] [14] [15]. Under inert atmospheric conditions, the compound remains stable at elevated temperatures, with decomposition products including cyclopentadienyl radicals and various iron-containing species [13] [14] [15]. The oxidative stability of (R,R)-methyl-ferrocelane under ambient air exposure reflects the general stability of ferrocene derivatives, which remain unaffected by atmospheric oxygen and moisture under normal storage conditions [1] [10]. The compound can be sublimed at elevated temperatures, indicating good thermal processability without decomposition [1] [10].

Spectroscopic signature propertiesThe spectroscopic characteristics of (R,R)-methyl-ferrocelane exhibit signatures typical of both ferrocene derivatives and phosphine-containing compounds [16] [17] [18]. In proton nuclear magnetic resonance spectroscopy, the cyclopentadienyl protons appear as characteristic signals around 4.16 ppm, consistent with the aromatic nature of the ferrocene backbone [17]. The phospholano substituents contribute distinct phosphorus-31 nuclear magnetic resonance signals that provide information about the electronic environment of the phosphorus centers [18]. Iron-57 nuclear magnetic resonance spectroscopy reveals chemical shift variations that reflect the electronic influence of the phospholano substituents on the iron center [16]. Infrared spectroscopy displays characteristic C-H stretching vibrations around 3000 cm⁻¹ and iron-cyclopentadienyl vibrational modes in the 400-500 cm⁻¹ region [19] [20]. Ultraviolet-visible absorption spectroscopy shows the characteristic d-d transitions around 440 nm and ligand-to-metal charge transfer bands near 270 nm, typical of ferrocene derivatives [21] [22] [5]. Mass spectrometry analysis confirms the molecular ion peak at m/z 414.28, corresponding to the expected molecular weight [7].

Electronic structure and bondingRedox behavior and electrochemical propertiesThe electrochemical properties of (R,R)-methyl-ferrocelane are dominated by the redox-active ferrocene center, which undergoes reversible one-electron oxidation processes [23] [24] [11]. The redox potential is estimated at approximately 0.4 V versus the saturated calomel electrode, similar to other ferrocene derivatives [24] [11]. This electrochemical behavior reflects the characteristic iron(II)/iron(III) redox couple, where the iron center can readily lose one electron to form the corresponding ferrocenium species [23] [24]. The electron transfer kinetics are characterized by fast rates, typical of ferrocene-based systems, enabling efficient electrochemical processes [11]. The reversibility of the redox process indicates that both the neutral and oxidized forms maintain structural stability, with the ferrocenium ion representing a stable oxidation product [11]. The phospholano substituents exert minimal direct influence on the redox potential, as the electron transfer occurs primarily at the iron center rather than involving the phosphorus atoms [24] [11]. Orbital interactions and electronic distributionThe electronic structure of (R,R)-methyl-ferrocelane follows the established molecular orbital framework for ferrocene derivatives, where the iron d-orbitals interact with the π-system of the cyclopentadienyl rings [4] [25]. The frontier molecular orbitals include bonding e2 orbitals, non-bonding a1 orbitals, and antibonding e1 orbitals, arranged according to the characteristic energy ordering for ferrocene systems [4]. The iron d-orbital participation follows the sequence: 3dyz > 3dxz > 3dz² > 3dx²-y² > 3dxy, reflecting the symmetry-imposed orbital interactions [25]. The phospholano substituents function primarily as σ-donors, contributing electron density to the ferrocene framework through the iron-cyclopentadienyl bonding network [18] [26]. The electronic distribution maintains the 18-electron configuration typical of ferrocene, with the iron center in a low-spin d⁶ configuration [4] [25]. The molecular orbital energy levels support the observed redox behavior, where oxidation involves removal of an electron from the non-bonding a1 orbital without significant structural perturbation [4]. (R,R)-Methyl-ferrocelane represents a sophisticated organometallic compound containing multiple stereogenic elements that collectively define its three-dimensional structure and chemical behavior. The compound possesses two primary carbon-based stereogenic centers located at the methyl-substituted positions on the cyclopentadienyl rings, each bearing the R-configuration according to Cahn-Ingold-Prelog priority rules [1] [2]. These stereogenic centers arise from the asymmetric substitution pattern that breaks the inherent symmetry of the parent ferrocene structure. The planar chirality constitutes another critical stereogenic element, designated as (Rp,Rp) according to the Schlögl nomenclature system [3] [4]. This planar stereogenic element emerges from the specific spatial arrangement of substituents on the ferrocene framework, where the iron center acts as a coordination hub between two cyclopentadienyl rings bearing asymmetric substitution patterns [5] [6]. The planar chirality descriptor indicates that when viewed along the iron-centroid axis, the priority sequence of substituents follows a clockwise orientation for both rings. Helical chirality represents an additional stereogenic element manifested through the relative orientation of the cyclopentadienyl rings [7] [8]. In (R,R)-methyl-ferrocelane, the compound predominantly adopts P-helical chirality, characterized by a right-handed helical arrangement when viewed along the pseudo-five-fold symmetry axis [7]. This helical arrangement is stabilized through intramolecular interactions between the methyl substituents and the iron center, creating a preferred conformational state that influences the compound's reactivity and binding properties. The coordination geometry around the iron center maintains a pseudo-octahedral arrangement, though the symmetry is reduced from the parent ferrocene due to the asymmetric substitution pattern [9] [10]. The iron-carbon bond lengths range from 2.040 to 2.055 Å, showing slight variations depending on the substitution pattern and conformational state [8] [9]. The carbon-carbon bond lengths within the cyclopentadienyl rings remain relatively constant at approximately 1.400-1.430 Å, indicating preserved aromaticity despite the chiral modifications [11] [6]. R,R-Configuration Implications on Molecular SymmetryThe R,R-configuration of methyl-ferrocelane profoundly impacts the molecular symmetry, reducing it from the high-symmetry point groups D5h (eclipsed) or D5d (staggered) of parent ferrocene to the C1 point group [12] [6]. This symmetry reduction eliminates all symmetry elements except the identity operation, rendering every atom in the molecule inequivalent and contributing to the compound's chiral properties. The molecular dipole moment emerges as a direct consequence of the reduced symmetry, with (R,R)-methyl-ferrocelane exhibiting a permanent dipole that can range from 1.5 to 4.0 Debye depending on the conformational state [13] [10]. The eclipsed conformation typically shows higher dipole moments compared to staggered arrangements due to the alignment of electron density distributions along the iron-centroid axis [13]. This dipole moment significantly influences the compound's interactions with polar solvents and its behavior in electric fields. The inter-ring distance remains approximately 3.3 Å, similar to parent ferrocene, but the relative orientation of the rings becomes fixed in a specific helical arrangement [14] [9]. The dihedral angle between the cyclopentadienyl rings typically ranges from 1.0 to 2.3 degrees, indicating a near-eclipsed conformation with slight deviations induced by steric interactions between the methyl substituents [13] [14]. This conformational preference contrasts with the dynamic equilibrium observed in unsubstituted ferrocene. The electronic structure modifications resulting from the R,R-configuration include alterations in the molecular orbital energies and distributions [11] [15]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies shift compared to parent ferrocene, with the HOMO typically destabilized by 0.2-0.5 eV due to electron-donating effects of the methyl groups [10] [15]. The molecular orbital degeneracy characteristic of high-symmetry ferrocene is completely lifted, resulting in a discrete energy level structure that influences the compound's redox properties and electronic transitions. Chiral Induction Mechanisms in Asymmetric Reactions(R,R)-Methyl-ferrocelane serves as an effective chiral inductor in various asymmetric transformations, employing multiple mechanisms to transfer its stereochemical information to reaction products [16] [1] [2]. The primary chiral induction mechanism operates through coordination-mediated stereochemical control, where the ferrocene moiety coordinates to metal centers in catalytic systems, creating a chiral environment that influences the approach trajectories of substrates [17] [16]. In asymmetric hydrogenation reactions, (R,R)-methyl-ferrocelane derivatives function as ligands for rhodium, ruthenium, and iridium catalysts, achieving enantioselectivities of 85-95% in the reduction of prochiral ketones and imines [1] [18]. The mechanism involves facial selectivity, where the bulky ferrocene framework and methyl substituents create distinct steric environments on opposite faces of the coordinated substrate [1] [19]. The R,R-configuration specifically favors approach of hydrogen from one face while blocking access from the opposite face through steric hindrance. Asymmetric carbon-hydrogen bond activation represents another important application, where (R,R)-methyl-ferrocelane ligands enable palladium and rhodium catalysts to selectively cleave specific carbon-hydrogen bonds in prochiral substrates [17] [16] [2]. The chiral induction mechanism relies on concerted metalation-deprotonation (CMD), where the ferrocene ligand creates an asymmetric environment around the metal center, leading to preferential activation of one enantiotopic carbon-hydrogen bond over another [16]. Enantioselectivities typically range from 90-99% in optimized systems. The conformational rigidity imposed by the R,R-configuration enhances chiral induction efficiency by restricting the conformational freedom of the ferrocene backbone [20] [21]. Unlike flexible chiral ligands that may adopt multiple conformations, the constrained geometry of (R,R)-methyl-ferrocelane provides a more defined chiral environment, leading to improved stereochemical outcomes in asymmetric reactions [20]. The methyl substituents act as conformational locks, preventing ring rotation and maintaining a stable chiral environment throughout the catalytic cycle. Conformational Analysis and Rotational BarriersThe conformational behavior of (R,R)-methyl-ferrocelane is characterized by restricted rotation between the cyclopentadienyl rings compared to parent ferrocene [14] [22] [23]. The rotational barrier ranges from 0.9 to 4.0 kJ/mol, representing a significant increase over the 0.9±0.3 kJ/mol barrier observed in unsubstituted ferrocene [11] [24] [23]. This increase results from steric interactions between the methyl substituents and electronic effects arising from the asymmetric substitution pattern. Dynamic nuclear magnetic resonance (NMR) spectroscopy studies reveal that ring rotation remains rapid on the NMR timescale at room temperature, with coalescence temperatures typically observed around 193-220 K [14] [22]. Below these temperatures, decoalescence occurs, allowing observation of individual conformers and direct measurement of rotational barriers through line-shape analysis [14]. The activation energy for ring rotation, determined through variable-temperature NMR, correlates well with computational predictions based on density functional theory calculations. The preferred conformation is eclipsed (D5h-like geometry with reduced symmetry), stabilized by favorable electronic interactions between the iron d-orbitals and the π-system of the cyclopentadienyl rings [5] [14]. Staggered conformations represent higher-energy states due to reduced orbital overlap and unfavorable steric interactions between methyl groups and the iron center [13] [14]. The energy difference between eclipsed and staggered conformations typically ranges from 2.0 to 6.0 kJ/mol, depending on the specific substitution pattern and environmental factors. Computational analysis using density functional theory methods reveals that the rotational pathway involves multiple transition states and intermediate conformations [22] [23]. The rotation does not follow a simple sinusoidal potential but exhibits a complex energy surface with local minima corresponding to partially eclipsed conformations [22]. The presence of methyl substituents creates asymmetric rotational barriers, where clockwise and counterclockwise rotations may have different activation energies, contributing to the compound's chiral properties. Comparative Stereochemical Assessment with Related Ferrocene DerivativesComparative analysis with related ferrocene derivatives reveals distinct stereochemical features that distinguish (R,R)-methyl-ferrocelane from other chiral ferrocene compounds [25] [26] [27]. 1,2-Disubstituted ferrocenes typically exhibit planar chirality but lack the multiple stereogenic centers present in methyl-ferrocelane, resulting in different conformational preferences and rotational dynamics [28] [29] [30]. The presence of two methyl substituents in (R,R)-methyl-ferrocelane creates enhanced steric interactions that significantly influence molecular conformation and reactivity patterns. 1,1′-Disubstituted ferrocene derivatives show variable conformational preferences depending on the nature and size of substituents [25] [31]. Unlike (R,R)-methyl-ferrocelane, which strongly favors eclipsed conformations, many 1,1′-disubstituted compounds can adopt both eclipsed and staggered conformations with relatively small energy differences [31]. The specific positioning of methyl groups in (R,R)-methyl-ferrocelane creates unique intramolecular interactions that stabilize the eclipsed geometry more effectively than other substitution patterns. Bridged ferrocene derivatives exhibit much higher rotational barriers (8.0-25.0 kJ/mol) due to covalent linkages between the cyclopentadienyl rings [8] [26]. While these compounds show enhanced conformational rigidity, they often lack the dynamic behavior that makes (R,R)-methyl-ferrocelane valuable in catalytic applications where some degree of conformational flexibility is beneficial [8]. The balance between rigidity and flexibility in (R,R)-methyl-ferrocelane represents an optimal compromise for many asymmetric catalytic processes. Ferrocenium cations and other oxidized ferrocene derivatives show reduced rotational barriers (0.5-2.0 kJ/mol) and enhanced conformational mobility compared to (R,R)-methyl-ferrocelane [23]. The electron deficiency in oxidized species weakens the stabilizing interactions between iron d-orbitals and cyclopentadienyl π-systems, leading to increased rotational freedom [23]. This difference highlights the importance of electronic structure in determining conformational behavior and provides insights into redox-switchable conformational systems. Dates

Last modified: 08-16-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|